Oxybutynin chloride, (R)-
CAS No.: 1207344-05-5
Cat. No.: VC20766006
Molecular Formula: C22H32ClNO3
Molecular Weight: 393.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207344-05-5 |
|---|---|
| Molecular Formula | C22H32ClNO3 |
| Molecular Weight | 393.9 g/mol |
| IUPAC Name | 4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
| Standard InChI | InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m0./s1 |
| Standard InChI Key | SWIJYDAEGSIQPZ-FTBISJDPSA-N |
| Isomeric SMILES | [H+].CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.[Cl-] |
| SMILES | CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
| Canonical SMILES | [H+].CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.[Cl-] |
Introduction
Absorption and Bioavailability
Upon oral administration, oxybutynin is rapidly absorbed, achieving peak plasma concentration (Cmax) within one hour. The absolute bioavailability of oxybutynin is approximately 6%, with significant interindividual variability observed . The pharmacokinetic parameters for the (R)- and (S)-enantiomers are summarized below:
| Parameter | R-Oxybutynin | S-Oxybutynin |
|---|---|---|
| Cmax (ng/mL) | 3.6 (2.2) | 7.8 (4.1) |
| Tmax (h) | 0.89 (0.34) | 0.65 (0.32) |
| AUCt (ng·h/mL) | 22.6 (11.3) | 35.0 (17.3) |
| AUCinf (ng·h/mL) | 24.3 (12.3) | 37.3 (18.7) |
Metabolism
-
Clinical Applications and Efficacy
Oxybutynin chloride is indicated for treating OAB symptoms such as urgency, frequency, and nocturia. Clinical trials have demonstrated its effectiveness in reducing urinary incontinence episodes and improving quality of life for patients suffering from this condition .
Comparative Efficacy
Research comparing different formulations of oxybutynin indicates that both immediate-release and extended-release formulations are effective at equivalent doses, with extended-release formulations offering improved tolerability . Notably:
-
Oxybutynin transdermal systems have shown enhanced patient compliance due to reduced side effects compared to oral forms.
-
Studies indicate similar efficacy between oxybutynin and other anticholinergic agents like tolterodine in managing OAB symptoms .
-
Side Effects and Tolerability
Despite its efficacy, oxybutynin is associated with several side effects, primarily due to its anticholinergic properties:
-
Common side effects include dry mouth, constipation, dizziness, and cognitive impairment.
-
The transdermal patch formulation has been noted to have a better tolerability profile compared to oral formulations, particularly in older adults .
Oxybutynin chloride, particularly the (R)-enantiomer, remains a vital therapeutic agent for managing overactive bladder symptoms due to its established efficacy and safety profile. Ongoing research continues to explore its potential applications beyond urinary conditions, emphasizing the importance of understanding its pharmacological nuances for optimized patient care.
This comprehensive overview highlights the significance of oxybutynin chloride in clinical practice while underscoring the need for personalized treatment approaches based on individual patient profiles and responses to therapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume